trans-Vaccenic Acid-d13

Lipidomics trans-Fatty Acid Analysis GC-MS Quantification

trans-Vaccenic Acid-d13 (Synonyms: C18:1(11E)-d13, C18:1 n-7-d13, trans-11-Octadecenoic Acid-d13) is a perdeuterated stable isotope-labeled analog of the naturally occurring ω-7 trans-monounsaturated fatty acid, trans-vaccenic acid (TVA). With the molecular formula C18H21D13O2 and a molecular weight of 295.5 Da, it incorporates thirteen deuterium atoms replacing hydrogen atoms at positions 13 through 18 of the acyl chain, providing a +13 Da mass shift relative to the unlabeled analyte (MW 282.5).

Molecular Formula C18H34O2
Molecular Weight 295.5 g/mol
Cat. No. B10820458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Vaccenic Acid-d13
Molecular FormulaC18H34O2
Molecular Weight295.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCCCC(=O)O
InChIInChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7+/i1D3,2D2,3D2,4D2,5D2,6D2
InChIKeyUWHZIFQPPBDJPM-BWLIMJNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Vaccenic Acid-d13: Deuterated Internal Standard for GC-MS and LC-MS Quantification of trans-Vaccenic Acid


trans-Vaccenic Acid-d13 (Synonyms: C18:1(11E)-d13, C18:1 n-7-d13, trans-11-Octadecenoic Acid-d13) is a perdeuterated stable isotope-labeled analog of the naturally occurring ω-7 trans-monounsaturated fatty acid, trans-vaccenic acid (TVA) . With the molecular formula C18H21D13O2 and a molecular weight of 295.5 Da, it incorporates thirteen deuterium atoms replacing hydrogen atoms at positions 13 through 18 of the acyl chain, providing a +13 Da mass shift relative to the unlabeled analyte (MW 282.5) [1]. This compound is specifically intended for use as an internal standard for the quantification of trans-vaccenic acid by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . trans-Vaccenic acid is the predominant trans fatty acid found in ruminant-derived foods (dairy, beef, lamb) and human milk, and is a key biomarker in studies of dietary trans fat exposure, lipid metabolism, and cardiovascular disease risk [2].

Why trans-Vaccenic Acid-d13 Cannot Be Replaced by Generic Deuterated Fatty Acid Standards in trans-Vaccenic Acid Quantification


Substituting trans-Vaccenic Acid-d13 with a generic deuterated fatty acid internal standard (e.g., deuterated stearic acid, palmitic acid, or even cis-Vaccenic Acid-d13) introduces systematic quantification errors due to three converging factors: (1) geometric isomer specificity—the chromatographic cis/trans effect (ctEC) causes cis- and trans-fatty acid isomers to exhibit distinct GC retention times, with trans isomers eluting earlier than their cis congeners, meaning a cis-configured internal standard will not co-elute with the trans analyte and thus cannot correct for matrix effects or ionization suppression at the exact retention window of trans-vaccenic acid [1]; (2) positional isomer specificity—trans-vaccenic acid (ω-7, Δ11) is one of over ten C18:1 positional trans isomers found in biological samples, and only a position-matched internal standard can account for the differential extraction recovery, derivatization efficiency, and ionization response that vary with double bond position [2]; and (3) deuterium isotope effect—deuterated fatty acids elute earlier than their protiated analogs in GC (hdIEC = 1.0009–1.0400), and 13C-labeled alternatives lack this chromatographic isotope effect, meaning they cannot be used interchangeably without method re-validation [3].

Quantitative Differentiation Evidence: trans-Vaccenic Acid-d13 Versus Closest Analogs and Alternatives


Geometric Configuration Specificity: trans-Vaccenic Acid-d13 Versus cis-Vaccenic Acid-d13 in GC-MS Resolution

trans-Vaccenic Acid-d13 (Cat. 27717, trans configuration, Δ11) provides geometric isomer-matched quantification of trans-vaccenic acid, whereas the closest analog cis-Vaccenic Acid-d13 (Cat. 27716, cis configuration, Δ11) is designed for cis-vaccenic acid. In GC-MS, trans-fatty acid derivatives elute earlier than their cis counterparts due to the chromatographic cis/trans effect (ctEC). The ctEC, calculated as tR(cis)/tR(trans), ranges from 1.0009 to 1.0400 across reported fatty acid analyses [1]. This means cis-Vaccenic Acid-d13 will not co-elute with trans-vaccenic acid, failing to correct for matrix effects at the analyte's specific retention time. Both products share identical molecular formula (C18H21D13O2), molecular weight (295.5 Da), and purity specification (≥99% deuterated forms d1-d13), meaning the geometric configuration is the sole differentiating factor for procurement decisions .

Lipidomics trans-Fatty Acid Analysis GC-MS Quantification

Deuterium-Induced Chromatographic Isotope Effect: d13 (2H) Versus 13C5-Labeled trans-Vaccenic Acid

trans-Vaccenic Acid-d13 exhibits a measurable chromatographic H/D isotope effect (hdIEC) that distinguishes it from 13C-labeled alternatives. In GC-MS, deuterium-labeled analytes elute earlier than their protiated counterparts, with hdIEC = tR(H)/tR(D) ranging from 1.0009 to 1.0400 [1]. In contrast, analytes labeled with 13C, 15N, or 18O have almost identical retention times and lack a chromatographic isotope effect [1]. For fatty acid methyl ester (FAME) analysis, the retention time shift per deuterium atom averages approximately 0.009 min (0.55 s), meaning the d13-labeled compound elutes approximately 0.12 min earlier than the unlabeled analyte [2]. The commercially available 13C5-labeled alternative, trans-11-Octadecenoic acid-1,2,3,9,10-13C5 (Sigma-Aldrich, 99 atom % 13C, 97% CP), provides only a +5 Da mass shift versus +13 Da for the d13 compound, offering less mass separation from the endogenous analyte and potentially greater isotopic overlap in complex matrices .

Stable Isotope Internal Standards GC-MS Method Development Chromatographic Isotope Effect

Positional Isomer Selectivity: trans-Vaccenic Acid-d13 (ω-7, Δ11) Versus Elaidic Acid-d13 (ω-9, Δ9) Internal Standard

In complex biological matrices, over ten different C18:1 trans positional isomers can co-exist, with elaidic acid (C18:1 trans-9, ω-9) being the most abundant in industrially hydrogenated oils and trans-vaccenic acid (C18:1 trans-11, ω-7) predominating in ruminant-derived fats [1]. The CDC-validated ID-GC-NCI-MS method for human blood TFA quantification uses 18 separate isotope-labeled internal standards—one for each target fatty acid—rather than a single class-level internal standard, precisely because positional isomers exhibit differential extraction recovery, derivatization efficiency, and ionization response [2]. In this method, trans-vaccenic acid was detected in all 66 donor samples with median concentrations of 17.7 μM in plasma, 19.6 μM in serum, and 21.5 μM in RBC, representing approximately 0.20–0.30% of total fatty acids [2]. Using an elaidic acid-d13 internal standard to quantify trans-vaccenic acid would introduce a structurally mismatched internal standard with different physicochemical properties (double bond at position 9 vs. 11), violating the fundamental principle of isotope dilution mass spectrometry that the internal standard must be chemically identical to the analyte [3].

Positional Isomer Resolution trans-Fatty Acid Profiling Isotope Dilution Mass Spectrometry

Isotopic Purity and Batch-to-Batch Reproducibility: Cayman Chemical trans-Vaccenic Acid-d13 (Cat. 27717) Specification

trans-Vaccenic Acid-d13 (Cayman Cat. 27717) is supplied with a certified purity specification of ≥99% deuterated forms (d1-d13), meaning that ≥99% of the product consists of molecules containing between 1 and 13 deuterium atoms, with the perdeuterated d13 species as the predominant isotopologue . This purity specification is identical to that of cis-Vaccenic Acid-d13 (Cayman Cat. 27716, ≥99% deuterated forms d1-d13), confirming that the geometric configuration (trans vs. cis) is the critical procurement discriminator between these two products . In contrast, alternative suppliers may offer trans-Vaccenic Acid-d13 at >98% purity without specifying deuterated form distribution . The product is formulated as a crystalline solid, supplied in sizes from 1 mg to 25 mg, with documented stability of ≥4 years when stored at -20°C . For comparison, trans-Vaccenic acid-1-13C (Sigma-Aldrich) offers only a single 13C label with a +1 Da mass shift at 99 atom % 13C and 97% chemical purity (CP), providing substantially less mass separation and lower chemical purity than the Cayman d13 product .

Isotopic Purity Quality Control Internal Standard Procurement

Optimal Application Scenarios for trans-Vaccenic Acid-d13 Based on Quantitative Differentiation Evidence


Clinical Biomarker Studies: Quantification of trans-Vaccenic Acid in Human Plasma, Serum, and Red Blood Cells by ID-GC-NCI-MS

For clinical studies quantifying trans-fatty acid biomarkers in human blood, trans-Vaccenic Acid-d13 serves as the analyte-matched internal standard within a multi-analyte isotope dilution GC-NCI-MS method. The CDC-validated method (Kuiper et al., 2018) demonstrates that trans-vaccenic acid is one of four major TFA detected in all human blood samples, with median concentrations of 17.7 μM in plasma, 19.6 μM in serum, and 21.5 μM in RBC—representing 0.20–0.30% of total fatty acids [1]. At these low relative abundances, a structurally identical deuterated internal standard with ≥99% isotopic purity and +13 Da mass shift is essential to avoid isotopic overlap with the endogenous analyte and to correct for matrix effects, extraction losses, and derivatization variability. Using a mismatched internal standard (e.g., elaidic acid-d13 or a generic deuterated C18:1 standard) would violate the core principle of isotope dilution MS and produce systematically biased results that are not defensible under CLIA or ISO 15189 accreditation requirements [2].

Ruminant Lipid Metabolism Research: Tracking trans-Vaccenic Acid as a CLA Precursor in Tissue and Milk Lipidomics

In ruminant lipid metabolism studies, trans-vaccenic acid is the primary substrate for endogenous conjugated linoleic acid (CLA) synthesis via Δ9-desaturase. trans-Vaccenic Acid-d13 enables accurate quantification of TVA in complex ruminant tissue and milk lipid extracts where multiple geometric and positional C18:1 isomers co-exist. The chromatographic cis/trans effect (ctEC = 1.0009–1.0400) documented by Tsikas (2025) confirms that trans-configured fatty acid methyl esters can be chromatographically resolved from their cis isomers on standard GC columns [3]. The trans-specific d13 internal standard ensures that quantification of the trans-11 isomer is not confounded by co-eluting cis-11 isomers or other positional trans isomers. This is particularly important in studies measuring the conversion efficiency of TVA to CLA, where accurate TVA quantification is the denominator for calculating desaturation indices [4].

Food Authenticity and Quality Control: Quantification of Ruminant-Derived trans-Fatty Acids in Dairy and Meat Products

For food testing laboratories quantifying trans-vaccenic acid as a marker of ruminant fat content in dairy and meat products, trans-Vaccenic Acid-d13 provides the necessary analyte specificity in GC-MS or LC-MS workflows. TVA recoveries from beef reference materials have been reported at 103–106%, demonstrating that properly matched analytical methods can achieve excellent accuracy [5]. The ≥99% deuterated forms purity specification ensures minimal contribution of the internal standard to the analyte signal at the quantification limit. In this application, the key procurement advantage of trans-Vaccenic Acid-d13 over generic deuterated fatty acid standards is its demonstrated compatibility with regulatory food testing frameworks that require analyte-specific isotope dilution for defensible quantitative results [6].

Oncology and Immunology Research: Pharmacokinetic and Tissue Distribution Studies of trans-Vaccenic Acid as a Bioactive Lipid

Emerging evidence has reclassified trans-vaccenic acid as a bioactive immunomodulator with direct anti-tumor activity, including promotion of CD8+ T cell function and inhibition of nasopharyngeal carcinoma cell growth. For preclinical pharmacokinetic and tissue distribution studies of exogenous TVA administration, trans-Vaccenic Acid-d13 serves a dual role: as a quantitative internal standard for measuring endogenous TVA levels in tissues and biofluids, and potentially as a tracer for absorption, distribution, and metabolism studies—building on the foundational work of Emken et al. (1986), who used deuterium-labeled trans-11-octadecenoic acid to demonstrate that TVA and oleic acid are equally well absorbed in humans but exhibit distinct metabolic fates, including 2–3× greater chain shortening of the Δ11 isomers and substantially lower cholesterol esterification of 11t-18:1 [7]. The d13 label provides sufficient mass shift for simultaneous tracking of administered and endogenous TVA pools in the same analytical run.

Technical Documentation Hub

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